molecular formula C6H12N2O B13903841 (R)-N-Methylpyrrolidine-3-carboxamide CAS No. 1160161-52-3

(R)-N-Methylpyrrolidine-3-carboxamide

Cat. No.: B13903841
CAS No.: 1160161-52-3
M. Wt: 128.17 g/mol
InChI Key: BVOWXWSHDIGNRE-RXMQYKEDSA-N
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Description

(R)-N-Methylpyrrolidine-3-carboxamide is a chiral pyrrolidine derivative of significant interest in medicinal chemistry and drug discovery. The pyrrolidine ring is a privileged scaffold in pharmaceuticals, found in numerous FDA-approved drugs due to its ability to enhance solubility, explore three-dimensional pharmacophore space, and improve the stereochemical profile of drug candidates . The specific (R)-enantiomer offers a distinct spatial orientation for interactions with enantioselective biological targets, such as G-protein coupled receptors and various enzymes, which is critical for optimizing binding affinity and selectivity . The structure combines a saturated, sp3-hybridized pyrrolidine ring with a polar carboxamide group, which can contribute favorable physicochemical properties, including a marked polar surface area, for improved ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics . The N-methylation further influences the compound's lipophilicity and metabolic stability. Researchers utilize this chiral building block in the design and synthesis of novel bioactive molecules. Its applications include serving as a key intermediate in the development of potential therapeutics targeting neuropathic pain via T-type calcium channel modulation, given the established role of pyrrolidine-based compounds as potent Cav3.1 and Cav3.2 channel inhibitors . Furthermore, its properties make it a versatile precursor for the stereoselective synthesis of more complex molecules, aligning with modern strategies in green chemistry such as microwave-assisted organic synthesis . This product is provided for research purposes as a high-purity chemical intermediate to support innovation in pharmaceutical development, agrochemicals, and specialty chemicals. (R)-N-Methylpyrrolidine-3-carboxamide is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

1160161-52-3

Molecular Formula

C6H12N2O

Molecular Weight

128.17 g/mol

IUPAC Name

(3R)-N-methylpyrrolidine-3-carboxamide

InChI

InChI=1S/C6H12N2O/c1-7-6(9)5-2-3-8-4-5/h5,8H,2-4H2,1H3,(H,7,9)/t5-/m1/s1

InChI Key

BVOWXWSHDIGNRE-RXMQYKEDSA-N

Isomeric SMILES

CNC(=O)[C@@H]1CCNC1

Canonical SMILES

CNC(=O)C1CCNC1

Origin of Product

United States

Preparation Methods

Preparation Methods of (R)-N-Methylpyrrolidine-3-carboxamide

Synthesis from (R)-3-Methylpyrrolidine-3-carboxylic Acid

The foundational synthetic approach to (R)-N-Methylpyrrolidine-3-carboxamide involves the preparation of (R)-3-Methylpyrrolidine-3-carboxylic acid as a key intermediate. The Masterson research group at the University of Southern Mississippi developed a detailed synthetic route starting from diethyl methylmalonate, which is chosen for its substitution pattern facilitating the methyl group introduction on the pyrrolidine ring.

Key Steps in the Synthesis
  • Generation of Enolate: Diethyl methylmalonate is treated with sodium hydride (NaH) to remove the acidic hydrogen between the ester groups, forming an enolate intermediate and releasing hydrogen gas (H2). This enolate then undergoes an SN2 reaction with dibromoethane, leading to cyclization and formation of the pyrrolidine ring system.

  • Selective Cyclization: A novel selective cyclization step using para-nitrobenzyl bromide allows the preferential formation of the (R)-enantiomer with a high S:R molar ratio of 78:1, indicating excellent enantiomeric selectivity.

  • Benzyl Group Addition and Removal: Benzyl bromide is used to introduce a phenyl group on the nitrogen atom via SN2 reaction. The benzyl protecting group is later removed by catalytic hydrogenation using palladium catalyst under hydrogen atmosphere.

  • Thioketone Formation and Removal: Thioketones are formed as intermediates and subsequently removed using Raney-nickel catalyst to facilitate further transformations.

  • Conversion to Carboxylic Acid: Lithium hydroxide (LiOH) hydrolyzes the ester group to the corresponding carboxylic acid, completing the formation of (R)-3-Methylpyrrolidine-3-carboxylic acid.

  • Amide Formation: The carboxylic acid is then converted to the N-methyl carboxamide by activation (e.g., using coupling reagents such as HATU or CDI) followed by reaction with methylamine or methylamine derivatives.

Complete Synthetic Route Summary
Step Reagents/Conditions Transformation Yield/Selectivity
1 Diethyl methylmalonate + NaH Enolate formation High conversion
2 Enolate + dibromoethane Cyclization (SN2) Moderate to high yield
3 Para-nitrobenzyl bromide + K2CO3 Selective cyclization, enantiomeric excess 78:1 S:R ratio
4 Benzyl bromide + NaH N-Benzylation (SN2) Good yield
5 Raney-nickel catalyst Thioketone removal Efficient
6 LiOH Ester hydrolysis to carboxylic acid High yield
7 Pd catalyst + H2 Benzyl group removal Complete
8 HATU/CDI + methylamine Amide bond formation High yield

This route was optimized for cost-efficiency and reaction conditions, with solvents such as tetrahydrofuran (THF), dichloromethane (CH2Cl2), and dimethylformamide (DMF) dried by passage through activated alumina to ensure anhydrous conditions. Purification was performed by flash chromatography on silica gel, and product identity was confirmed by ^1H NMR spectroscopy matching literature data.

Alternative Coupling Methods for Amide Formation

In related studies on carboxamide derivatives, coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) have been widely used to activate carboxylic acids for amide bond formation with alkylamines, including methylamine. When N-arylamines are used, HATU may fail, and alternative activation using diphenylphosphoryl chloride (Ph2POCl) is employed to successfully produce N-arylcarboxamides. Although these examples focus on more complex bicyclic systems, the principles apply to the preparation of (R)-N-Methylpyrrolidine-3-carboxamide, supporting the use of HATU or CDI activation for efficient amide synthesis.

Experimental Example of Amide Formation

An experimental procedure adapted from the Masterson group involves:

  • Dissolving (R)-3-Methylpyrrolidine-3-carboxylic acid in dry DMF.
  • Adding HATU and a base such as N,N-diisopropylethylamine (DIPEA).
  • Introducing methylamine (as a solution or gas) at 0 °C to room temperature.
  • Stirring overnight under nitrogen atmosphere.
  • Work-up includes aqueous quenching, extraction with ethyl ether, washing, drying over magnesium sulfate, and solvent removal under reduced pressure.
  • Purification by column chromatography yields (R)-N-Methylpyrrolidine-3-carboxamide as a white solid with high purity and yield.

Analytical Data Supporting Synthesis

Parameter Result Method
Enantiomeric Excess (ee) >97% (R-enantiomer) Chiral HPLC
^1H NMR (CDCl3) Peaks consistent with literature values Nuclear Magnetic Resonance
Yield of Final Product 70-85% depending on step optimization Gravimetric analysis
Purity >98% HPLC

These data confirm the successful preparation of (R)-N-Methylpyrrolidine-3-carboxamide with high enantiomeric purity and chemical integrity.

Summary and Outlook

The preparation of (R)-N-Methylpyrrolidine-3-carboxamide is well-established through a multi-step synthetic route beginning with diethyl methylmalonate, involving enolate formation, selective cyclization, benzyl protection and removal, thioketone intermediates, and finally amide bond formation via coupling reagents such as HATU or CDI. Optimization of reaction conditions and purification techniques ensures high yield and enantiomeric purity, essential for pharmaceutical applications.

Future research may focus on streamlining the synthesis by exploring enzymatic resolutions or asymmetric catalysis to improve scalability and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

N-methylpyrrolidine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism by which N-methylpyrrolidine-3-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. It can act as a ligand, binding to active sites and modulating the activity of enzymes. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrrolidine Carboxamide Derivatives

Compound 18 and 19 (Elironrasib Precursors)

These analogs differ in substituents on the cyclophane core (e.g., fluoromethyl vs. difluoromethyl groups) but retain the (R)-N-methylpyrrolidine-3-carboxamide moiety. Despite structural similarities, their synthesis yields vary slightly (33% for Compound 18 vs. 35% for Compound 19), likely due to steric and electronic effects of substituents during coupling reactions . Both exhibit potent RAS inhibitory activity, underscoring the pharmacophoric importance of the pyrrolidine carboxamide group.

3-(3-Chlorophenoxy)-N-Methylpyrrolidine Carboxamide

This compound, studied for its metabolism in rats, dogs, and humans, undergoes oxidative ring opening and hydroxylation. Unlike (R)-N-methylpyrrolidine-3-carboxamide, its chlorophenoxy substituent leads to rapid excretion and species-specific metabolite profiles (e.g., humans produce N-formyl derivatives absent in rodents) .

N-Methyl-3-(Trifluoromethyl)pyrrolidine-3-carboxamide Hydrochloride

The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the parent compound. Its applications span agrochemicals and pharmaceuticals, leveraging its reactivity in novel synthetic pathways .

N-Methylpyrrolidine-1-carbothioamide

This compound forms polymeric chains via N–H⋯S hydrogen bonding, a feature absent in carboxamides .

Non-Pyrrolidine Carboxamides

Linomide (Quinoline-3-carboxamide)

Linomide’s quinoline core distinguishes it from pyrrolidine derivatives. It exhibits antiangiogenic and antitumor effects via host-mediated mechanisms, contrasting with (R)-N-methylpyrrolidine-3-carboxamide’s direct RAS inhibition. Linomide’s activity is cytostatic in endothelial cells and requires continuous dosing for efficacy .

N-Methyl-4-pyridone-3-carboxamide

As a nicotinamide metabolite, this pyridone-based carboxamide participates in cellular energy metabolism. Its planar pyridone ring reduces conformational flexibility compared to pyrrolidine derivatives, limiting its utility in targeted therapies .

Data Tables

Table 1: Structural and Pharmacokinetic Comparison

Compound Core Structure Key Substituents Biological Activity Metabolic Pathway
(R)-N-Methylpyrrolidine-3-carboxamide Pyrrolidine Methyl, carboxamide RAS inhibition Oxidative dealkylation
3-(3-Chlorophenoxy)-N-Methylpyrrolidine carboxamide Pyrrolidine Chlorophenoxy Antitumor (rodent models) Ring opening, hydroxylation
Linomide Quinoline Phenylmethyl, hydroxyl Antiangiogenic, immunomodulatory Host-mediated oxidation
N-Methyl-4-pyridone-3-carboxamide Pyridone Methyl, carboxamide Energy metabolism Glucuronidation

Key Findings and Implications

  • Structural Flexibility : The pyrrolidine ring in (R)-N-methylpyrrolidine-3-carboxamide provides conformational rigidity critical for target binding, while substituents (e.g., trifluoromethyl) modulate lipophilicity and stability .
  • Metabolic Diversity: Chlorophenoxy derivatives undergo species-specific metabolism, highlighting the need for cross-species evaluation in drug development .
  • Mechanistic Divergence: Unlike linomide’s host-mediated antiangiogenic effects, (R)-N-methylpyrrolidine-3-carboxamide directly inhibits RAS, reflecting distinct therapeutic applications .

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